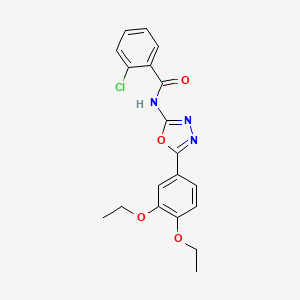
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a synthetic organic compound that features a benzamide core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.
Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of the benzamide using isopropylsulfonyl chloride in the presence of a base such as pyridine.
Diazotization and Coupling: The phenyldiazenyl group is introduced through a diazotization reaction followed by coupling with the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of (E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(E)-3-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide: Similar structure but with a methylsulfonyl group instead of isopropylsulfonyl.
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)aniline: Similar structure but with an aniline group instead of benzamide.
Uniqueness
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it valuable for specific applications where other compounds might not be as effective.
特性
CAS番号 |
1003261-24-2 |
|---|---|
分子式 |
C22H21N3O3S |
分子量 |
407.5 g/mol |
IUPAC名 |
N-(4-phenyldiazenylphenyl)-3-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H21N3O3S/c1-16(2)29(27,28)21-10-6-7-17(15-21)22(26)23-18-11-13-20(14-12-18)25-24-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,23,26) |
InChIキー |
JSEHMHAVOZDZNS-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)

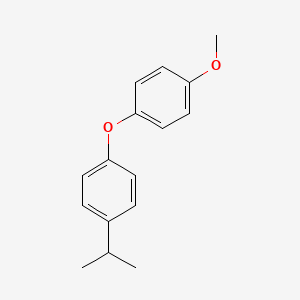
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
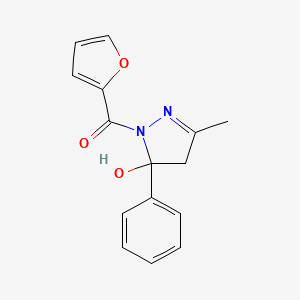
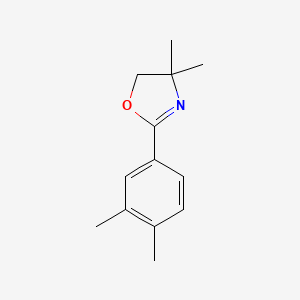
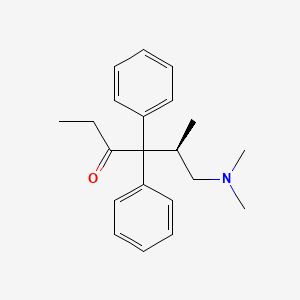
![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)
![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)
